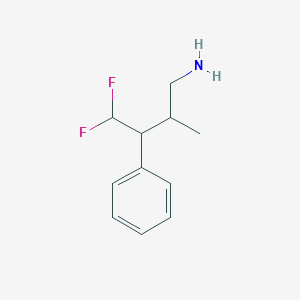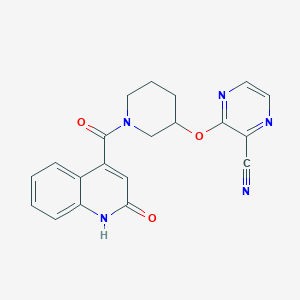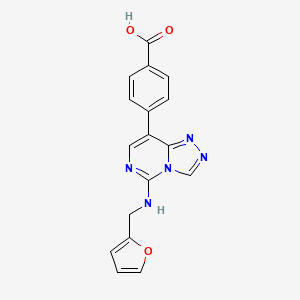
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine, also known as DFMPB, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive substance that has been studied extensively for its potential applications in scientific research. DFMPB is a chiral compound, which means that it exists in two enantiomeric forms, each with different biological properties.
作用機序
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels in the brain. This increase in neurotransmitter levels results in enhanced neurotransmission and activation of the reward pathway in the brain. This compound also has affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, enhanced cognitive function, analgesia, and antidepressant-like effects. This compound has also been shown to attenuate the effects of stress and anxiety in animal models.
実験室実験の利点と制限
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. This compound is also relatively easy to synthesize and has a high purity. However, this compound has some limitations for use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. This compound also has potential toxic effects at high doses, which need to be taken into consideration when designing experiments.
将来の方向性
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has several potential future directions for research. One area of research is to investigate the role of this compound in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is to study the mechanism of action of this compound at the molecular level, particularly its interaction with sigma-1 receptors. Additionally, future research could focus on the synthesis of new derivatives of this compound with improved pharmacological properties.
合成法
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-3-phenylbutan-1-one with hydroxylamine hydrochloride to form the oxime intermediate. The oxime is then reduced with sodium borohydride to form the amine product, which is subsequently treated with hydrochloric acid to obtain the final product, this compound.
科学的研究の応用
4,4-Difluoro-2-methyl-3-phenylbutan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This property makes this compound a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
特性
IUPAC Name |
4,4-difluoro-2-methyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)10(11(12)13)9-5-3-2-4-6-9/h2-6,8,10-11H,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQJASGNUBKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)

![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide](/img/structure/B2797330.png)



![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)
![N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2797339.png)